N-cyclohexyl-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
CAS No. |
876716-21-1 |
|---|---|
Molecular Formula |
C19H26N2O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-cyclohexyl-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H26N2O2/c1-13-8-14(2)10-17(9-13)21-12-15(11-18(21)22)19(23)20-16-6-4-3-5-7-16/h8-10,15-16H,3-7,11-12H2,1-2H3,(H,20,23) |
InChI Key |
BGMWKNVJUUPEPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C(=O)NC3CCCCC3)C |
solubility |
11.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Ring Construction via Cycloaddition
Copper(I)-catalyzed [3+2] cycloaddition between azomethine ylides and α,β-unsaturated carbonyl compounds provides a robust method for pyrrolidine formation. As demonstrated in analogous systems, Cu(CH₃CN)₄BF₄ (10 mol%) with (R)-DM-BINAP (12 mol%) in toluene at -20°C achieves diastereomeric ratios >20:1. For the target compound, this step would involve reacting a preformed cyclohexyl-substituted ylide with a 3,5-dimethylphenyl acrylamide derivative.
Critical Parameters:
Carboxamide Functionalization Strategies
Post-cyclization amidation introduces the N-cyclohexyl group. Patent literature describes two approaches:
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Direct aminolysis | Cyclohexylamine, DMF, 80°C, 12h | 78 | 95 |
| Active ester route | HOBt/EDCI, CH₂Cl₂, rt, 6h | 92 | 98 |
The active ester method proves superior, leveraging 1-hydroxybenzotriazole (HOBt) and ethyldiisopropylcarbodiimide (EDCI) to minimize racemization during amide bond formation.
Enantioselective Hydrogenation for Stereochemical Control
Chiral induction in the pyrrolidine core remains a critical challenge. The patent US8344161B2 discloses a rhodium-catalyzed asymmetric hydrogenation protocol applicable to precursor enamines:
Reaction Scheme:
-
Enamine formation: 3,5-dimethylphenyl glyoxylate + cyclohexylamine → enamine intermediate
-
Hydrogenation: Rh/(R,R)-Et-DuPhos (0.5 mol%), H₂ (50 psi), iPrOH, 25°C
-
Cyclization: HCl/MeOH, 60°C → pyrrolidinone
Performance Metrics:
This method eliminates chromatographic purification through pH-dependent crystallization at the isoelectric point (pH 2.5–3.0).
Comparative Analysis of Synthetic Methodologies
The table below evaluates three dominant synthesis strategies based on literature data:
| Parameter | Cycloaddition | Hydrogenation | Stepwise Amidation |
|---|---|---|---|
| Total steps | 4 | 3 | 5 |
| Overall yield (%) | 62 | 89 | 71 |
| Stereocontrol (ee %) | 85 | 99.9 | N/A |
| Catalyst cost (USD/g) | 12.50 | 45.80 | 3.20 |
| Purification complexity | Medium | Low | High |
The hydrogenation route offers unparalleled stereochemical precision but requires expensive rhodium catalysts. For non-chiral applications, copper-mediated cycloaddition provides a cost-effective alternative.
Solvent and Temperature Optimization
Reaction kinetics studies reveal pronounced solvent effects:
Pyrrolidine Cyclization Rates in Various Solvents
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 6 | 88 |
| THF | 7.5 | 18 | 72 |
| Toluene | 2.4 | 24 | 65 |
| DCM | 8.9 | 12 | 81 |
Polar aprotic solvents like DMF accelerate ring-closing through transition-state stabilization, reducing reaction times by 300% compared to toluene.
Scalability and Industrial Considerations
Pilot-scale synthesis (10 kg batch) data from patent workflows demonstrates:
-
Cost Drivers
-
Environmental Impact
-
E-factor: 18.7 (cycloaddition) vs. 6.2 (hydrogenation)
-
PMI: 32.1 vs. 11.4 kg/kg product
-
The hydrogenation method’s lower environmental footprint makes it preferable for Good Manufacturing Practice (GMP) synthesis despite higher catalyst costs.
Analytical Characterization Benchmarks
Quality control protocols require stringent characterization:
Acceptance Criteria
| Parameter | Specification | Method |
|---|---|---|
| Purity (HPLC) | ≥99.0% | USP <621> |
| Residual solvents | <500 ppm (Class 2/3) | GC-FID |
| Heavy metals | <10 ppm | ICP-MS |
| Enantiomeric excess | ≥99.5% ee | Chiral SFC |
Crystalline form stability studies show Form I (monoclinic) remains stable for >24 months at 25°C/60% RH, making it the preferred polymorph for long-term storage .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, often using reducing agents like lithium aluminum hydride or sodium borohydride, can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, toluene, ethanol.
Major Products Formed
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with fewer oxygen-containing functional groups.
Substituted Derivatives: Compounds with different substituents on the pyrrolidine ring.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-cyclohexyl-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide as an anticancer agent. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including:
- Triple-Negative Breast Cancer (MDA-MB-231)
- Pancreatic Carcinoma (Panc-1)
In vitro assays demonstrated that derivatives of this compound significantly reduced cell viability in both cancer types. For instance, a derivative exhibited an EC50 value of 7.3 ± 0.4 μM against MDA-MB-231 cells, indicating potent anticancer properties .
Antituberculosis Activity
Another area of research has focused on the compound's activity against tuberculosis. A structure-activity relationship study indicated that modifications at the C-5 position of the pyrrolidine ring could enhance its efficacy against Mycobacterium tuberculosis. The compound showed promising results in comparison with standard antituberculosis drugs, suggesting potential for development as a therapeutic agent .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrrolidine derivatives demonstrated that compounds incorporating the N-cyclohexyl group exhibited improved selectivity and potency against cancer cell lines. The assessment included:
| Compound | Cell Line | EC50 (μM) |
|---|---|---|
| 5k | MDA-MB-231 | 7.3 ± 0.4 |
| 3c | Panc-1 | 10.2 ± 2.6 |
These results indicate that structural modifications can lead to enhanced biological activity, making these compounds suitable candidates for further development as anticancer agents.
Case Study 2: Antituberculosis Activity
In a comparative study of various pyrrolidine derivatives, this compound was found to possess significant antituberculosis activity, with minimum inhibitory concentrations (MIC) comparable to established drugs like ethambutol and levofloxacin .
Mechanism of Action
The mechanism by which N-cyclohexyl-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects depends on its specific application:
Molecular Targets: The compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert its biological effects.
Pathways Involved: It may modulate specific biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Electronic and Steric Effects
The compound’s closest analog in the provided evidence is N-(3,5-bis(trifluoromethyl)phenyl)-1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide (). A detailed comparison of substituents reveals key differences:
| Compound | Amide Substituent | Aryl Substituent | Molecular Weight (g/mol) | Key Substituent Effects |
|---|---|---|---|---|
| Target compound | Cyclohexyl | 3,5-dimethylphenyl | 326.4 | Electron-donating methyl groups; moderate steric bulk |
| N-(3,5-bis(trifluoromethyl)phenyl)-... | 3,5-bis(trifluoromethyl)phenyl | 2,6-dimethylphenyl | 445.3 | Strongly electron-withdrawing CF₃ groups; increased lipophilicity |
- Electronic Effects : The trifluoromethyl groups in the analog () introduce electron-withdrawing properties, which may enhance metabolic stability and alter binding interactions compared to the electron-donating methyl groups in the target compound .
- Steric Effects: The 2,6-dimethylphenyl group in the analog creates ortho-substitution, increasing steric hindrance around the pyrrolidine core.
Crystallographic and Stability Insights
The analog in was refined using full-matrix least-squares methods (SHELX programs, as described in ), yielding a goodness-of-fit (GoF) of 1.034 and final R indices of 0.1095 (wR2). These metrics indicate a well-resolved crystal structure, suggesting high crystallinity and stability. While analogous data for the target compound is unavailable, the widespread use of SHELX for small-molecule refinement () implies that similar methods would apply to its structural analysis .
Comparison with Simpler Pyrrolidine Derivatives
The SDS for 1-methyl-5-oxopyrrolidine-3-carboxylic acid () provides insights into a less complex analog:
| Property | Target Compound | 1-methyl-5-oxopyrrolidine-3-carboxylic acid |
|---|---|---|
| Functional Groups | Amide, aromatic substituents | Carboxylic acid, methyl group |
| Polarity | Moderate (amide + aryl) | High (carboxylic acid) |
| Likely Solubility | Low to moderate in water | High in polar solvents |
The carboxylic acid group in the simpler derivative increases hydrophilicity, making it more suitable for aqueous applications. In contrast, the target compound’s amide and aryl groups enhance lipophilicity, favoring membrane permeability in biological systems .
Biological Activity
N-cyclohexyl-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
- Chemical Formula : C19H26N2O2
- Molecular Weight : 314.42194 g/mol
- IUPAC Name : (3R)-N-cyclohexyl-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
The compound exhibits biological activity primarily through its interaction with specific molecular targets, including enzymes and receptors. The structural configuration allows it to bind effectively to active sites, potentially inhibiting enzymatic activity or modulating receptor functions.
Biological Activity Overview
Research indicates that this compound may possess several biological activities:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes that play critical roles in metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : There are indications that the compound may exhibit anti-inflammatory properties, making it a candidate for further therapeutic exploration.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Antimicrobial | Effective against select bacterial strains | |
| Anti-inflammatory | Reduces inflammation in cellular models |
Detailed Case Studies
-
Enzyme Inhibition Study
- A study demonstrated that this compound inhibited the enzyme activity of a key metabolic pathway by approximately 70% at a concentration of 50 µM. This suggests significant potential for therapeutic applications in metabolic disorders.
-
Antimicrobial Activity
- In vitro tests revealed that the compound exhibited antimicrobial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate efficacy.
-
Anti-inflammatory Effects
- A cellular model was used to assess the anti-inflammatory effects of the compound. Results showed a reduction in pro-inflammatory cytokine production by 40% when treated with 25 µM of the compound, highlighting its potential as an anti-inflammatory agent.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, aromatic protons at δ 6.8–7.2 ppm) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) coupled with ESI-MS for purity assessment and molecular ion detection (e.g., [M+H]⁺ at m/z 357.2) .
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1720 cm⁻¹ (pyrrolidinone C=O) validate functional groups .
How do molecular docking studies using the InhA enzyme (PDB 4TZK) inform the design of pyrrolidine carboxamide derivatives as antitubercular agents?
Q. Advanced
- Docking Protocol : Sybyl-X 2.0 software with the Surflex-Dock algorithm to predict binding modes in the InhA-NAD⁺ complex (PDB 4TZK) .
- Key Interactions :
- Hydrogen bonding between the pyrrolidinone oxygen (position 5) and Tyr158/NAD⁺.
- Hydrophobic contacts with cyclohexyl and 3,5-dimethylphenyl groups in the InhA substrate pocket .
- Validation : Compare docking scores (e.g., Crmsd < 2.0 Å) with experimental IC₅₀ values to prioritize analogs .
What strategies resolve contradictions in bioactivity data across studies involving substitutions on the phenyl and cyclohexyl moieties?
Q. Advanced
- SAR Analysis : Systematic comparison of substituent effects (Table 1):
| Substituent (Phenyl) | Substituent (Cyclohexyl) | InhA IC₅₀ (µM) | Cytotoxicity (HEK cells, µM) |
|---|---|---|---|
| 3,5-Dimethyl | Cyclohexyl | 0.59 | >100 |
| 3,5-Dichloro | Cyclohexyl | 0.28 | 55.3 |
| 4-Fluoro | Ethyl | 1.17 | 35.5 |
Data adapted from
- Mitigation : Use isosteric replacements (e.g., 3,5-dimethyl for 3,5-dichloro) to balance potency and cytotoxicity .
How does the compound’s hydrogen-bonding capacity influence its binding affinity to target proteins like InhA?
Q. Advanced
- Critical Interactions : The pyrrolidinone oxygen at position 5 acts as a hydrogen bond acceptor with Tyr158, stabilizing the InhA-NAD⁺ complex .
- Modulation : Introducing electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhances H-bond strength, improving ΔGbinding by ~2 kcal/mol .
What in vitro assays are suitable for evaluating the compound’s inhibitory activity against bacterial enoyl-ACP reductases?
Q. Basic
- Enzyme Inhibition : Spectrophotometric assay monitoring NADH depletion at 340 nm (InhA enzyme, M. tuberculosis) .
- MIC Determination : Broth microdilution (e.g., Middlebrook 7H9 media) against M. tuberculosis H37Rv .
How does stereochemistry affect the compound’s pharmacokinetic profile, and what computational models predict metabolic stability?
Q. Advanced
- Stereochemical Impact : R-configuration at pyrrolidine C3 improves metabolic stability by reducing CYP3A4-mediated oxidation .
- In Silico Tools :
What are the key challenges in achieving selective target engagement in complex biological matrices?
Q. Advanced
- Off-Target Effects : Cross-reactivity with human enoyl-CoA hydratase due to structural homology (~40% with InhA) .
- Mitigation :
- Pharmacophore Filtering : Exclude analogs with carboxylates to avoid CoA-binding site interactions.
- Proteome Screening : Use thermal shift assays to identify off-target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
